4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine
Description
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2S/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPZDSYHQJNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482445-82-8 | |
| Record name | 4-(5-bromothiophen-2-yl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different thiophene derivatives .
Scientific Research Applications
4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine has several applications in scientific research:
Organic Electronics: It can be used as a building block for organic semiconductors and light-emitting diodes.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .
Comparison with Similar Compounds
Substituent Effects
- Bromothiophene vs. Bromophenyl : The thiophene ring in this compound introduces sulfur, which increases electron density compared to the phenyl group in 5-(4-Bromophenyl)-4,6-dichloropyrimidine. This may alter HOMO-LUMO gaps and hyperpolarizability, critical for charge-transfer interactions in materials science or drug design .
- Chlorine Positioning : 2,6-Dichloro substitution on pyrimidine is common in kinase inhibitors (e.g., infigratinib), where it stabilizes binding via halogen bonds. In contrast, 4,6-dichloro derivatives () are more reactive toward nucleophilic substitution.
HOMO-LUMO and Reactivity
- HOMO Localization : In 5-(4-Bromophenyl)-4,6-dichloropyrimidine, HOMO is distributed over the entire aromatic system, whereas in this compound, sulfur’s electronegativity may localize HOMO on the thiophene ring, affecting redox behavior .
- LUMO Localization : For most dichloropyrimidines, LUMO resides on the pyrimidine ring, making it susceptible to nucleophilic attack. Exceptions occur in compounds like 3e and 3h (), where LUMO delocalization alters reactivity.
Biological Activity
4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the use of palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. A notable method includes the reaction of 5-bromothiophene with dichloropyrimidine derivatives, which yields high purity products with significant yields (up to 85%) .
Antimalarial Properties
Recent studies have highlighted the antimalarial activity of compounds related to this compound. Specifically, it has been noted that pyrimidine derivatives exhibit potent inhibitory effects against Plasmodium falciparum kinases, which are crucial for the survival of malaria parasites. For instance, structural analogs have shown IC50 values in the nanomolar range against PfCDPK1 and PfPKG, indicating their potential as antimalarial agents .
Cytotoxicity and Anticancer Activity
The compound has also demonstrated cytotoxic effects in various cancer cell lines. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins. This mechanism is particularly relevant for developing targeted cancer therapies . The ability to selectively induce cell death in malignant cells while sparing normal cells is a significant advantage for therapeutic applications.
In Vitro Studies
In vitro studies have been conducted to assess the enzymatic activity of this compound against specific kinases. Table 1 summarizes the IC50 values observed in these studies:
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | PfCDPK1 | 17 |
| Other Pyrimidine Derivative | PfPKG | 236 |
| Benzothiophene Analog | PfGSK3 | 698 |
This data indicates that modifications to the thiophene and pyrimidine rings can significantly influence biological activity.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that specific substitutions on the pyrimidine ring enhance its potency against target kinases. For example, varying the substituents on the thiophene ring has been shown to affect both selectivity and efficacy against different kinases involved in malaria pathogenesis .
Q & A
Q. What are the recommended storage and handling protocols for 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation, as inferred from similar halogenated pyrimidines . Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Post-experiment waste must be segregated and disposed via certified hazardous waste services to comply with environmental regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the thiophene and pyrimidine moieties, noting that bromine and chlorine atoms may cause splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ for C8H4BrCl2N2S: ~344.8 Da). FT-IR identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-Cl at ~700 cm⁻¹). Cross-reference with computational simulations (DFT) to resolve ambiguities in peak assignments .
Q. How can researchers safely purify this compound after synthesis?
- Methodological Answer : Employ column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4). For recrystallization, use a mixed solvent system (e.g., dichloromethane/petroleum ether) to isolate high-purity crystals. Monitor purity via HPLC (>98% by area) or TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can conflicting data on reaction yields or spectroscopic results be systematically analyzed?
- Methodological Answer : Contradictions may arise from solvent polarity effects (e.g., DMSO vs. CDCl3 in NMR) or impurity profiles (e.g., residual palladium from cross-coupling reactions). Perform control experiments to isolate variables:
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : The bromothiophene group is reactive in Pd-catalyzed couplings. Use Pd(PPh3)4 (2–5 mol%) with K2CO3 as a base in THF/H2O (3:1) at 80°C. For sterically hindered aryl boronic acids, switch to XPhos Pd G3 to enhance efficiency. Monitor reaction progress via GC-MS and optimize ligand-to-metal ratios to suppress homocoupling byproducts .
Q. How can regioselectivity be controlled during nucleophilic substitution at the pyrimidine ring?
- Methodological Answer : The 2- and 6-chlorine atoms on the pyrimidine ring exhibit differential reactivity. To target specific positions:
Q. What computational methods assist in predicting the compound’s reactivity or binding interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes). Validate predictions with SAR studies by synthesizing analogs and comparing IC50 values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer : Variations in melting points (e.g., 78–80°C vs. 156–159°C in related compounds ) may stem from polymorphism or solvent inclusion . Characterize polymorphs via DSC and PXRD . For solubility, test in graded solvent systems (e.g., DMSO to aqueous buffers) and document exact conditions (temperature, agitation) to ensure reproducibility .
Safety and Compliance
Q. What are the critical hazards associated with this compound, and how can they be mitigated?
- Methodological Answer : The compound is a skin irritant and may release toxic fumes upon decomposition. Mitigation includes:
- Ventilation : Use local exhaust systems during weighing.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- Emergency Protocols : Immediate rinsing (15 min for eyes/skin) and medical consultation for inhalation exposure .
Synthetic Applications
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer :
It serves as a precursor for kinase inhibitors (e.g., replacing the bromothiophene with aryl groups via cross-coupling) or anticancer agents (e.g., functionalizing the pyrimidine ring with amino or sulfonamide groups). Case studies show analogs exhibit sub-micromolar activity in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
